molecular formula C4H8O2S B2894818 Butanoic acid, 3-mercapto- CAS No. 26473-49-4

Butanoic acid, 3-mercapto-

Cat. No.: B2894818
CAS No.: 26473-49-4
M. Wt: 120.17
InChI Key: RQPNXPWEGVCPCX-UHFFFAOYSA-N
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Description

Butanoic acid, 3-mercapto- is an organosulfur compound with the molecular formula C4H8O2S. It is characterized by the presence of both a carboxylic acid group and a thiol group, making it a versatile compound in various chemical reactions and applications. The thiol group imparts unique reactivity, while the carboxylic acid group allows for further functionalization.

Mechanism of Action

Target of Action

3-Mercaptobutanoic acid, also known as 3-MBA, is a multifunctional secondary thiol compound It’s known that thiol compounds like 3-mba are often used in thiol-epoxy curing systems as hardeners .

Mode of Action

The mode of action of 3-MBA involves its interaction with epoxy groups in a process known as thiol-epoxy click reactions . This reaction is a nucleophilic ring-opening reaction of strained epoxide electrophiles yielding β-hydroxythioether . The formation of the hydroxyl group provides enhanced adhesion to metallic surfaces and broad applicability to the synthesis and modification of polymers .

Biochemical Pathways

It’s known that 3-mba is synthesized by the less odorous michael addition pathway using an isothiouronium salt intermediate . It’s also used in the synthesis of polymers and pharmaceuticals .

Pharmacokinetics

It’s known that sec-thiol hardeners with less reactivity to the epoxy group provide long-term storage stability for the formulated epoxy resin .

Result of Action

The result of the action of 3-MBA is the creation of cross-linked polymeric thermosets . After thermal curing with a thiol-based hardener like 3-MBA, the cross-linked epoxy resin shows excellent properties, such as lower shrinkage, better adhesion, and superior chemical resistance .

Action Environment

The action, efficacy, and stability of 3-MBA can be influenced by environmental factors. For instance, the presence of a base catalyst can allow the thiol-epoxy click reactions to proceed at a relatively low temperature within a short reaction time . Additionally, the process is less sensitive to oxygen and impurities, except for acidic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanoic acid, 3-mercapto- can be synthesized through the Michael addition pathway using an isothiouronium salt intermediate. This method is preferred due to its reduced odor compared to other thiol synthesis methods . The reaction involves the addition of thiourea to crotonic acid, followed by hydrolysis to yield Butanoic acid, 3-mercapto- .

Industrial Production Methods

In industrial settings, the synthesis of Butanoic acid, 3-mercapto- often involves the use of crotonic acid and thiourea as starting materials. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-mercapto- undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Alcohols and thiols.

    Substitution: Thioethers and esters.

Scientific Research Applications

Butanoic acid, 3-mercapto- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropionic acid: Similar structure but with one less carbon atom.

    4-Mercaptobutyric acid: Similar structure but with an additional carbon atom.

    2-Mercaptobutanoic acid: Similar structure but with the thiol group on the second carbon.

Uniqueness

Butanoic acid, 3-mercapto- is unique due to its specific combination of a thiol and a carboxylic acid group on a four-carbon backbone. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

IUPAC Name

3-sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-3(7)2-4(5)6/h3,7H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPNXPWEGVCPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949348
Record name 3-Sulfanylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26473-49-4
Record name 3-Sulfanylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Mercaptobutyric acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the primary applications of 3-Mercaptobutanoic acid in organic synthesis?

A1: 3-Mercaptobutanoic acid serves as a valuable building block for synthesizing enantiomerically pure derivatives of 3-amino- and 3-mercaptobutanoic acid. This is achieved through the SN2 ring opening of β-lactone and a 1,3-dioxanone derived from 3-hydroxybutanoic acid. [] It's also used in synthesizing threo-3-Methyl-D-cysteine, a component of the peptide antibiotic nisin. []

Q2: How is 3-Mercaptobutanoic acid typically synthesized?

A2: While traditional methods exist, a less odorous approach involves a Michael addition pathway. This method utilizes an isothiouronium salt intermediate to produce the desired 3-Mercaptobutanoic acid. []

Q3: Can you elaborate on the use of 3-Mercaptobutanoic acid in thiol-epoxy curing systems?

A3: 3-Mercaptobutanoic acid acts as a precursor to multifunctional secondary thiol hardeners for thiol-epoxy curing systems. [] As the functionality of these hardeners increases, the product purity after distillation tends to decrease. []

Q4: How does the functionality of secondary thiol hardeners derived from 3-Mercaptobutanoic acid affect the curing behavior in thiol-epoxy click reactions?

A4: Differential Scanning Calorimetry (DSC) studies reveal that the functionality of these hardeners influences the thermal characteristics of the thiol-epoxy click reactions, especially in the presence of a base catalyst. [] Lower reactivity to the epoxy group in sec-thiol hardeners can enhance the long-term storage stability of formulated epoxy resins. []

Q5: Is there a specific application of 3-Mercaptobutanoic acid in pharmaceutical contexts?

A5: Research highlights its utility in producing 3-methyl-3-mercaptobutanoic acid hydrazide. [, , ] This molecule serves as a linker, conjugating the potent anti-cancer agent calicheamicin to monoclonal antibodies for targeted drug delivery. [, , ]

Q6: Can the stereochemistry of compounds derived from 3-Mercaptobutanoic acid be controlled during synthesis?

A7: Yes, utilizing (2R,3R)-3-methyl-2-aziridinecarboxylic acid (derived from D-threonine) and reacting it with thiobenzoic acid yields a β-mercapto α-amino acid derivative. This reaction follows a double inversion mechanism, ensuring the final product retains the stereochemistry of the initial D-threonine. [] This method allows for the specific preparation of threo-3-methyl-D-cysteine, useful in synthesizing specific isomers of biologically active compounds. []

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